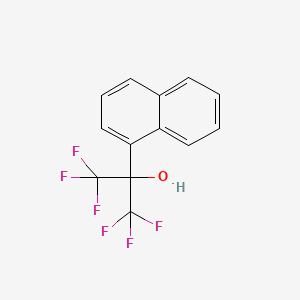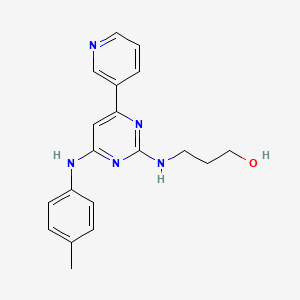
3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” is a complex organic compound that features a pyridine ring, a pyrimidine ring, and a propanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” typically involves multi-step organic synthesis. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by coupling reactions to form the final compound. Common reagents might include:
- Pyridine-3-carboxaldehyde
- p-Toluidine
- Various catalysts and solvents
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propanol group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could target the pyridine or pyrimidine rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the propanol group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” may have several scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a kinase inhibitor or other enzyme inhibitor, useful in studying cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, such as in cancer treatment or other diseases involving dysregulated kinase activity.
Industry: Possible applications in the development of new materials or as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action for compounds like “3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” often involves binding to specific molecular targets, such as kinases. This binding can inhibit the activity of the target enzyme, thereby modulating cellular signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the structure-activity relationship of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Pyridin-3-yl)pyrimidin-2-amine: A simpler analog that lacks the propanol group.
6-(p-Tolylamino)pyrimidin-2-amine: Another analog with a different substitution pattern.
Uniqueness
“3-((4-(Pyridin-3-yl)-6-(p-tolylamino)pyrimidin-2-yl)amino)propan-1-ol” is unique due to its combination of a pyridine ring, a pyrimidine ring, and a propanol group. This unique structure may confer specific binding properties and biological activities that are not present in simpler analogs.
Propriétés
Formule moléculaire |
C19H21N5O |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
3-[[4-(4-methylanilino)-6-pyridin-3-ylpyrimidin-2-yl]amino]propan-1-ol |
InChI |
InChI=1S/C19H21N5O/c1-14-5-7-16(8-6-14)22-18-12-17(15-4-2-9-20-13-15)23-19(24-18)21-10-3-11-25/h2,4-9,12-13,25H,3,10-11H2,1H3,(H2,21,22,23,24) |
Clé InChI |
JXXPWWSUUCPLHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C3=CN=CC=C3)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(3R,4S,5S,6R)-6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate](/img/structure/B12821362.png)
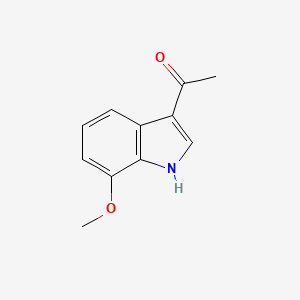

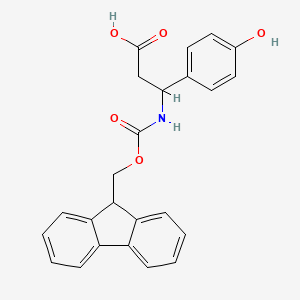
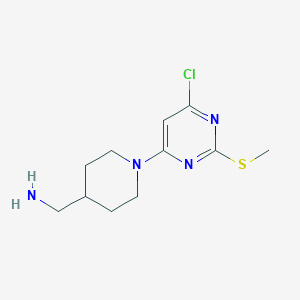
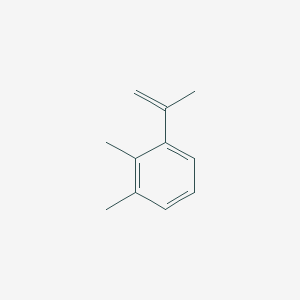
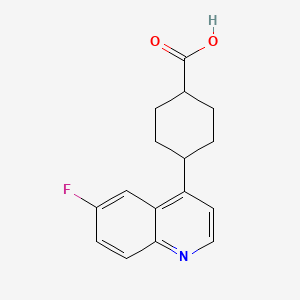
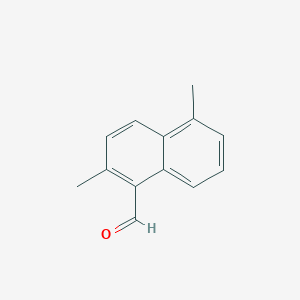
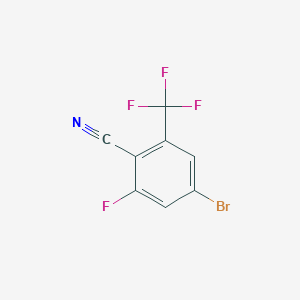
![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)

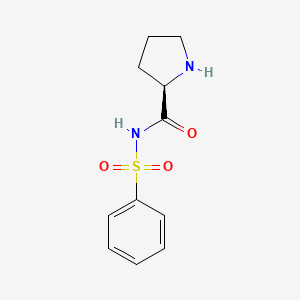
![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)
